molecular formula C12H13NO4 B8781773 1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone CAS No. 78282-45-8

1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone

Cat. No.: B8781773
CAS No.: 78282-45-8
M. Wt: 235.24 g/mol
InChI Key: XPLNSJFVMBLFNT-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a 3-hydroxy-4-methoxybenzoyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidinone under specific conditions. One common method includes the esterification of 3-hydroxy-4-methoxybenzoic acid followed by a cyclization reaction to form the pyrrolidinone ring. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone is unique due to the presence of both the benzoyl and pyrrolidinone moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

78282-45-8

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

1-(3-hydroxy-4-methoxybenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C12H13NO4/c1-17-10-5-4-8(7-9(10)14)12(16)13-6-2-3-11(13)15/h4-5,7,14H,2-3,6H2,1H3

InChI Key

XPLNSJFVMBLFNT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC2=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

150 mg of 1-(3-benzoyloxy-4-methoxybenzoyl)pyrrolin-2-one are dissolved in 100 ml of ethyl acetate and hydrogenated with hydrogen over 150 mg of 5% palladium/carbon at atmospheric pressure. The catalyst is filtered off and the filtrate is concentrated. The residue is stirred at room temperature in diethyl ether. After filtration, there is obtained 1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone of melting point 122°-124° C.
Name
1-(3-benzoyloxy-4-methoxybenzoyl)pyrrolin-2-one
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2.0 g of 1-(3-benzyloxy-4-methoxybenzoyl)-2-pyrrolidinone are hydrogenated in 60 ml of absolute methanol with 0.5 g of 5% palladium/carbon under atmospheric pressure and at room temperature. The catalyst is filtered off and the filtrate is concentrated and stirred with diethyl ether. After filtration, there is obtained 1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone of melting point 123°-125° C.
Name
1-(3-benzyloxy-4-methoxybenzoyl)-2-pyrrolidinone
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

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